molecular formula C7H13NO2 B1505403 1,4-Dioxa-6-azaspiro[4.5]decane

1,4-Dioxa-6-azaspiro[4.5]decane

Cat. No.: B1505403
M. Wt: 143.18 g/mol
InChI Key: CMLDRMOPXHHMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dioxa-6-azaspiro[4.5]decane is a spirocyclic compound featuring a six-membered ring fused with a five-membered heterocyclic system containing two oxygen atoms and one nitrogen atom. Its unique structure imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1,4-dioxa-10-azaspiro[4.5]decane

InChI

InChI=1S/C7H13NO2/c1-2-4-8-7(3-1)9-5-6-10-7/h8H,1-6H2

InChI Key

CMLDRMOPXHHMKT-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)OCCO2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 1,4-Dioxa-6-azaspiro[4.5]decane and related compounds:

Compound Name Heteroatoms Substituents Key Applications/Properties References
This compound 2O, 1N None (parent structure) Agrochemical intermediates, drug design
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione 2N, 2O Aryl (phenyl), diketopiperazine Anticancer, antimicrobial agents
1,6-Dioxaspiro[4.5]decane 2O Natural spiroacetal Plant defense metabolites (e.g., in C. trachelium)
1-Oxa-4-thiaspiro[4.5]decane 1O, 1S Variable (e.g., aryl, alkyl) 5-HT1A receptor agonists
8-[(6-Methyl-3-pyridinyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane 2O, 1N Pyridinyl carbonyl Pharmacological modulation

Key Observations :

  • Heteroatom Influence : Replacement of oxygen with sulfur (e.g., 1-oxa-4-thiaspiro derivatives) enhances lipophilicity and alters receptor binding, as seen in 5-HT1A agonist activity .
  • Substituent Effects : Aryl groups (e.g., phenyl, chlorophenyl) improve thermal stability (e.g., 1-phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione, m.p. 162°C) compared to unsubstituted spirocycles .
  • Natural vs. Synthetic : Naturally occurring spiroacetals like 1,6-dioxaspiro[4.5]decane play roles in plant defense, while synthetic azaspiro derivatives are tailored for bioactivity .

Physicochemical Properties

  • Melting Points :
    • Unsubstituted spirocycles (e.g., 1,4-dioxaspiro[4.5]decane) are typically liquids or low-melting solids, while aryl-substituted derivatives (e.g., 5d: m.p. 162°C) exhibit higher thermal stability due to π-stacking .
    • Chlorophenyl groups (e.g., 7,9-bis-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane) further elevate melting points via halogen bonding .
  • Solubility : Nitrogen incorporation (e.g., azaspiro compounds) enhances water solubility compared to all-oxygen spiroacetals, critical for drug bioavailability .

Preparation Methods

Cyclocondensation of Piperidine-4-ones with Ethane-1,2-diol

One well-documented method involves refluxing piperidine-4-one derivatives with ethane-1,2-diol in the presence of anhydrous potassium carbonate in benzene. The reaction is carried out under Dean-Stark conditions to continuously remove water and drive the equilibrium toward spiroketal formation.

Procedure Highlights:

  • Reagents: Piperidine-4-one (various substituted derivatives), ethane-1,2-diol, anhydrous K2CO3.
  • Solvent: Benzene.
  • Conditions: Reflux for approximately 14 hours with Dean-Stark apparatus.
  • Workup: Cooling, addition of petroleum ether to precipitate product.
  • Product: Pale yellow solid identified as 1,4-dioxa-6-azaspiro[4.5]decane derivatives.

This method yields spirocyclic compounds with chair conformations and equatorial orientation of substituents, confirmed by IR and NMR spectroscopy.

Mannich Reaction and Cyclocondensation

Another approach uses the Mannich reaction involving amines, aldehydes, and diols to construct the spirocyclic framework. This method allows for the incorporation of various substituents on the nitrogen and carbon atoms, enhancing structural diversity.

  • Starting materials: Piperazine derivatives or piperidinones, aldehydes, and ethylene glycol.
  • Catalysts/Conditions: Acidic or basic catalysts under reflux.
  • Purification: Preparative HPLC or recrystallization.

This approach has been used to synthesize derivatives such as 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane with good yields and purity.

Synthesis from Piperazin-2-one and Acyl Chlorides

A specific synthetic route involves reacting piperazin-2-one with acyl chlorides (e.g., 2'-acetylamino-4'-methyl-[4,5']bithiazolyl-2-carbonyl chloride) in the presence of triethylamine in solvents like tetrahydrofuran (THF) and dichloromethane (DCM) at room temperature.

  • Reaction time: Overnight stirring at room temperature.
  • Workup: Solvent evaporation and purification by preparative HPLC.
  • Yield: Approximately 25% for the target spiro compound.
  • Notes: This method affords 1,4-dioxa-8-azaspiro[4.5]decane derivatives as yellow powders.

Tosylation and Alkylation Routes

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Solvent Yield Notes
Cyclocondensation of piperidine-4-one with ethane-1,2-diol Piperidine-4-one, ethane-1,2-diol, K2CO3 Reflux, 14 h, Dean-Stark Benzene Moderate to good Produces chair conformation spiro compounds; widely used
Mannich reaction with piperidine derivatives Piperidine derivatives, aldehydes, ethylene glycol Acidic/basic catalysis, reflux Various Good Allows structural diversity; used for antibacterial derivatives
Piperazin-2-one with acyl chlorides Piperazin-2-one, acyl chloride, triethylamine Room temperature, overnight stirring THF/DCM ~25% Requires preparative HPLC purification; lower yield
Tosylation followed by nucleophilic substitution 1,4-dioxa-8-azaspiro[4.5]decane, tosylated alcohol 90 °C, 18 h DCM Not specified Functionalization method for derivatives

Research Findings and Notes

  • The cyclocondensation method is robust and commonly employed for synthesizing the parent spiro compound and its derivatives with substituents on the nitrogen or carbon atoms.
  • Mannich-type reactions expand the chemical space of spiro compounds, enabling biological activity screening such as antibacterial assays.
  • The reaction of piperazin-2-one with acyl chlorides, though yielding lower amounts (~25%), allows for incorporation of complex acyl groups, useful for medicinal chemistry applications.
  • Purification techniques like preparative HPLC are often necessary to isolate pure spiro compounds due to side reactions or incomplete conversions.
  • Reaction conditions such as solvent choice, temperature, and base equivalents critically influence yield and purity.
  • Structural confirmation is routinely done by IR, NMR, and elemental analysis to verify the formation of the spirocyclic ring and substituent orientation.

Q & A

Q. Methodological Insight :

  • Use isosteric replacements (e.g., Cl vs. Br) to isolate electronic effects.
  • Employ molecular docking and MD simulations to predict binding modes.
  • Validate via in vitro assays (e.g., kinase inhibition for 6-methyl-6,9-diazaspiro derivatives) .

What role does the azaspiro structure play in modulating interactions with biological targets such as enzymes or receptors?

Advanced Research Focus
The azaspiro scaffold’s rigidity and nitrogen positioning enable selective interactions with hydrophobic pockets or catalytic sites. For example:

  • Protein Kinase Inhibition : 6-Methyl-6,9-diazaspiro[4.5]decane derivatives act as ATP-competitive inhibitors due to shape complementarity with kinase active sites .
  • Neurotransmitter Receptors : Piperidyl-substituted analogs (e.g., 2-(2-piperidyl)-1,4-dioxaspiro derivatives) show affinity for G-protein-coupled receptors via hydrogen bonding and π-stacking .

Q. Methodological Insight :

  • Combine X-ray crystallography (SHELXL ) with mutagenesis studies to map binding residues.
  • Use SPR (surface plasmon resonance) to quantify binding kinetics .

How can researchers address challenges in characterizing the thermodynamic properties of spirocyclic compounds?

Basic Research Focus
Key challenges include low volatility and thermal instability. Strategies:

  • Vaporization Enthalpy (ΔvapH\Delta_{\text{vap}}H^{\circ}) : Measure via gas-phase calorimetry (e.g., NIST 50.6 ± 0.6 kJ/mol for related dioxaspiro compounds) .
  • Phase-Change Behavior : Use differential scanning calorimetry (DSC) to detect glass transitions or decomposition events.

Data Contradiction Analysis : Discrepancies in ΔvapH\Delta_{\text{vap}}H^{\circ} values across studies may arise from impurities or measurement techniques. Cross-validate with GC-MS purity assessments .

What are the implications of spirocyclic compound chirality in asymmetric synthesis and pharmacological activity?

Advanced Research Focus
Chiral spiro centers (e.g., in 1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde) influence enantioselective reactions and drug efficacy. For example:

  • Asymmetric Fluorination : Chiral auxiliaries or catalysts (e.g., organocatalysts) can induce stereoselectivity .
  • Pharmacokinetics : Enantiomers may differ in metabolic clearance (e.g., CYP450 enzyme interactions) .

Q. Methodological Insight :

  • Use chiral HPLC or SFC to resolve enantiomers.
  • Apply QSPR (quantitative structure-property relationship) models to predict enantiomer bioavailability .

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